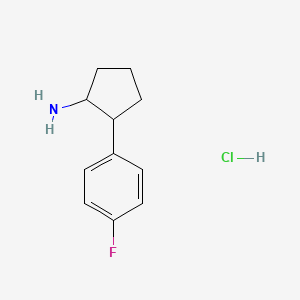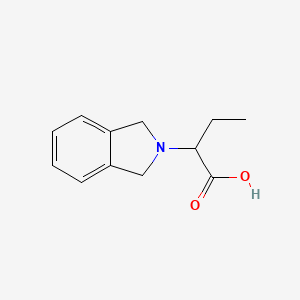
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Übersicht
Beschreibung
There are several compounds that have a similar structure to “2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid”, such as “3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” and "4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid" . These compounds contain an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they contain an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The exact structure of “2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid” would depend on the specific arrangement and bonding of the atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid” would depend on its specific structure. For example, “3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” is a solid at room temperature and has a melting point of 170 - 172°C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Isoindole derivatives have been studied for their antimicrobial properties. The structure of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid can be modified to enhance its interaction with bacterial cell walls, disrupting their integrity and leading to cell death. This compound could be a starting point for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antioxidant Properties
The isoindole moiety is known to exhibit antioxidant activities. By scavenging free radicals, derivatives of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid could help in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Anticancer Potential
Isoindole compounds have shown promise in anticancer research. They can be designed to target specific cancer cell lines, inducing apoptosis and inhibiting cell proliferation. Research on 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid could lead to the development of novel chemotherapeutic agents .
Antileishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites. Isoindole derivatives have been effective against Leishmania species, suggesting that 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid could be optimized for treating this neglected tropical disease .
Drug Development and SAR Analysis
The isoindole core is a valuable pharmacophore in drug development. Structure-Activity Relationship (SAR) analysis of its derivatives, including 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid, can provide insights into the molecular features necessary for biological activity, leading to the design of more effective drugs .
Neuroprotective Effects
Isoindole derivatives have potential neuroprotective effects. They could be investigated for their ability to protect neuronal cells against injury or degeneration, which is crucial for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, “4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
The primary target of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid is the Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
The compound interacts with its target by binding to the active site of the Macrophage metalloelastase . This interaction inhibits the enzyme’s activity, leading to a decrease in the degradation of extracellular matrix components .
Biochemical Pathways
The inhibition of Macrophage metalloelastase affects the extracellular matrix remodeling pathway . This pathway is crucial for various physiological processes, including tissue development, wound healing, and immune response. By inhibiting this pathway, 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid can potentially influence these processes.
Result of Action
The molecular and cellular effects of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid’s action are primarily related to its inhibitory effect on Macrophage metalloelastase . By inhibiting this enzyme, the compound can potentially affect tissue remodeling and cell migration processes.
Action Environment
The action, efficacy, and stability of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-11(12(14)15)13-7-9-5-3-4-6-10(9)8-13/h3-6,11H,2,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWDYRBGZWMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



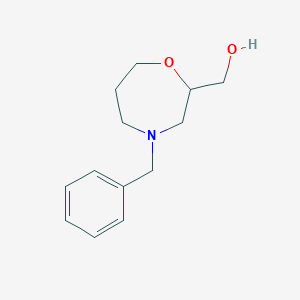
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
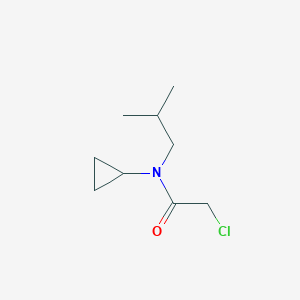
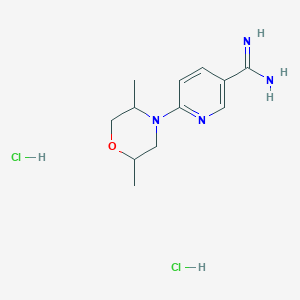

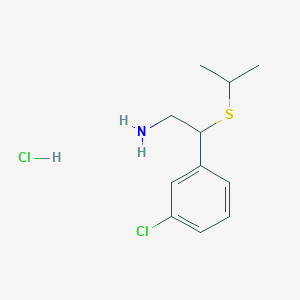
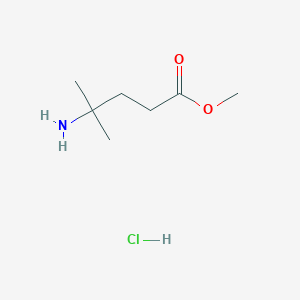
![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
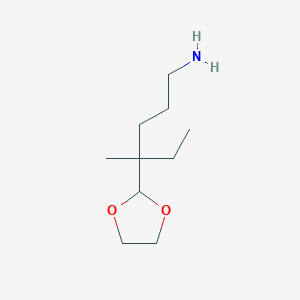
amine](/img/structure/B1465241.png)
